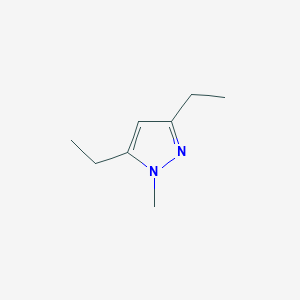![molecular formula C17H16Cl2N2O B2564331 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-22-0](/img/structure/B2564331.png)
2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide
Vue d'ensemble
Description
2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C17H16Cl2N2O . It is also known by its CAS number 251097-22-0 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxamide core with two chlorine atoms at the 2 and 4 positions. Attached to the benzene ring is a pyrrolidinyl group at the 4 position .Physical And Chemical Properties Analysis
The molecular weight of 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is 335.23 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Heterocyclic Chemistry and Applications
Chemistry and Properties of Pyridine and Benzimidazole Compounds
The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole structures, emphasizing their preparation, properties, and biological activity. This includes insights into their spectroscopic properties, structural dynamics, and potential as leads for drug discovery due to their complex interaction with biological systems (Boča, Jameson, & Linert, 2011).
Synthesis and Structural Properties of Novel Organotin(IV) Compounds
Organotin(IV) complexes, as reviewed by Issac and Tierney (1996), showcase the synthesis and structural properties of these compounds, highlighting the potential for antituberculosis applications. This study suggests the versatility of incorporating organotin structures for developing compounds with significant biological activity, potentially relevant for compounds with similar complexity and targeted applications (Issac & Tierney, 1996).
Potential Applications in Drug Discovery
Stereochemistry and Pharmacological Profile
Research on the stereochemistry of phenylpiracetam (2015) by Veinberg et al. outlines the importance of stereochemistry in enhancing the pharmacological profile of central nervous system agents. This work underscores the critical role of structural configurations in developing more effective and targeted CNS agents (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
A review by Li Petri et al. (2021) on the use of pyrrolidine, a nitrogen-containing heterocycle, in drug discovery, highlights its versatility and potential for creating novel biologically active compounds. This review provides an overview of the synthetic strategies and biological applications of pyrrolidine derivatives, which could be relevant for the exploration of "2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide" in medicinal chemistry (Li Petri et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZLAMXGZTLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323961 | |
| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
CAS RN |
251097-22-0 | |
| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)




![2-Chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)
![N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2564271.png)